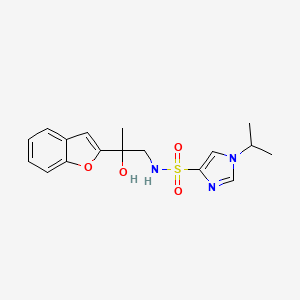

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

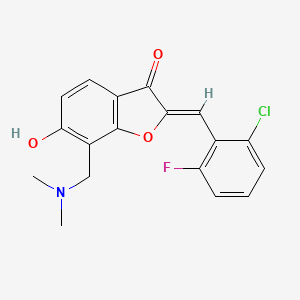

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Benzofuran derivatives are found in many natural products and have a wide range of biological and pharmacological applications . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, one method involves the reaction of 2-acetylbenzofuran with Grignard reagents . Another method involves the reaction of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine .

Molecular Structure Analysis

The molecular structure of benzofuran consists of a benzene ring fused to a furan ring . The general formula of a benzofuran compound is C8H5O .

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can react with Grignard reagents to form alkoxide intermediates, which can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structure. For example, 2-acetylbenzofuran has a molecular weight of 160.17 g/mol .

Wissenschaftliche Forschungsanwendungen

Antibiotic Degradation

Sulfonamide antibiotics, including derivatives similar to the compound , have been studied for their environmental persistence and the development of resistance. Research has identified novel microbial strategies for eliminating these compounds, such as ipso-hydroxylation followed by fragmentation, which could be crucial for mitigating antibiotic resistance propagation (Ricken et al., 2013).

Organic Synthesis

The compound belongs to a class of chemicals that have been explored for their utility in organic synthesis. Studies have demonstrated their roles in the synthesis of heterocyclic compounds, offering pathways to a broad range of bioactive molecules. This includes the development of one-pot synthesis methods for creating N-substituted sulfonamides and related heterocyclic compounds, highlighting their importance in medicinal chemistry (Rozentsveig et al., 2013).

Environmental Chemistry

Sulfonamide compounds have been the subject of environmental chemistry studies, focusing on their degradation mechanisms in aquatic environments. This research is essential for understanding how to reduce the environmental impact of sulfonamide antibiotics and other related compounds (Kim et al., 2015).

Bioactive Compound Development

Sulfonamides, including those structurally related to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide, have been explored for their potential as bioactive compounds. This includes their role in the development of new drugs with antimicrobial, antifungal, and antitumor activities. The versatility of sulfonamides in medicinal chemistry allows for the creation of compounds with a broad spectrum of biological activities (Hafez et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved biological activities and fewer side effects .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-12(2)20-9-16(18-11-20)25(22,23)19-10-17(3,21)15-8-13-6-4-5-7-14(13)24-15/h4-9,11-12,19,21H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUXLBMHTCXELW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)

![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)

![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)

![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)